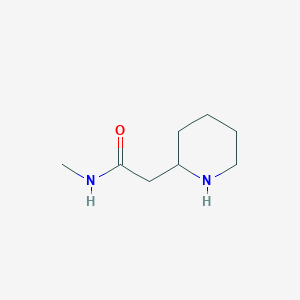
N-methyl-2-(piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(piperidin-2-yl)acetamide: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(piperidin-2-yl)acetamide typically involves the reaction of piperidine with N-methylacetamide under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(piperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted piperidine derivatives .
Scientific Research Applications
Chemistry: N-methyl-2-(piperidin-2-yl)acetamide is used as an intermediate in the synthesis of more complex piperidine derivatives. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. It is investigated for its role in modulating neurotransmitter systems and its potential as a therapeutic agent .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the formulation of various products .
Mechanism of Action
The mechanism of action of N-methyl-2-(piperidin-2-yl)acetamide involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-methyl-2-(pyrrolidin-2-yl)acetamide: Similar structure but with a pyrrolidine ring instead of piperidine.
N-methyl-2-(morpholin-2-yl)acetamide: Contains a morpholine ring, differing in the oxygen atom in the ring structure.
Uniqueness: N-methyl-2-(piperidin-2-yl)acetamide is unique due to its specific piperidine ring structure, which imparts distinct pharmacological and chemical properties.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-methyl-2-piperidin-2-ylacetamide |
InChI |
InChI=1S/C8H16N2O/c1-9-8(11)6-7-4-2-3-5-10-7/h7,10H,2-6H2,1H3,(H,9,11) |
InChI Key |
RASOGABVBOVGOP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


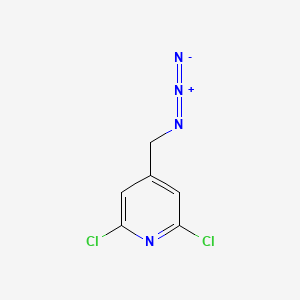
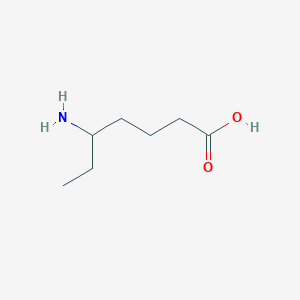
![(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13513930.png)
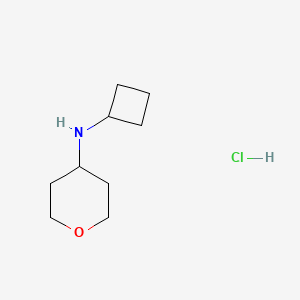



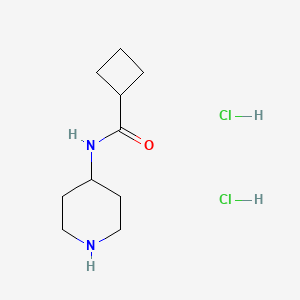
![1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13513965.png)
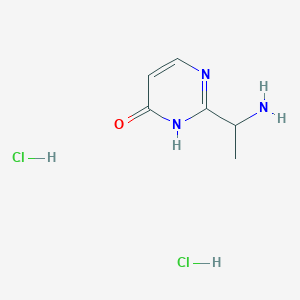
![3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one](/img/structure/B13513970.png)
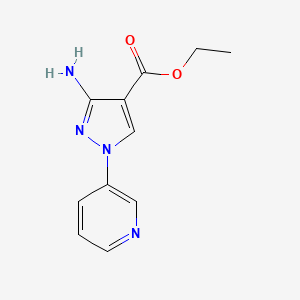

![rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis](/img/structure/B13513992.png)
